molecular formula C11H12O5 B13575357 Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate

Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate

Cat. No.: B13575357
M. Wt: 224.21 g/mol
InChI Key: VSGDKHSINZVQPE-MRVPVSSYSA-N
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Description

Methyl (R)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is a chiral benzodioxole-containing building block of interest in medicinal chemistry. The compound features a 1,3-benzodioxole ring system, a motif prevalent in bioactive molecules due to its potential to influence pharmacokinetic properties . The (R)-enantiomer provides a stereochemically defined scaffold for the synthesis of more complex, optically active target compounds. While specific biological data for this exact ester may be limited, research into structurally related 3-(benzo[d][1,3]dioxol-5-yl) propanamide derivatives has demonstrated significant synergistic antifungal activity when used in combination with fluconazole against resistant Candida albicans strains . This suggests the potential value of this chiral hydroxy ester as a synthetic precursor for developing novel antifungal agents or other pharmacologically active compounds. The molecular formula of the parent acid is C10H10O5 . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl (3R)-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12O5/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8,12H,5-6H2,1H3/t8-/m1/s1

InChI Key

VSGDKHSINZVQPE-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)O

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

Preparation Methods

Synthesis via Enantioselective Resolution of Racemic Hydroxy Acid

One robust method involves the preparation of racemic 3-(benzo[d]dioxol-5-yl)-3-hydroxypropanoic acid, followed by resolution using chiral amines to obtain the (R)-enantiomer, which is then esterified to the methyl ester.

  • Step 1: Formation of racemic hydroxy acid
    The racemic acid is synthesized by oxidation or functionalization of benzo[d]dioxol-5-yl derivatives, often starting from 3-(benzo[d]dioxol-5-yl)-2-methylpropanol or related compounds.

  • Step 2: Resolution with optically active amines
    The racemic acid is reacted with optically active 1-aryl-1-ethanamines to form diastereomeric salts, which can be separated by crystallization. This method yields enriched (R)- and (S)-enantiomers with high optical purity.

  • Step 3: Recovery of enantiopure hydroxy acid
    The diastereomeric salts are subjected to alkaline hydrolysis (e.g., with potassium hydroxide in methanol) to release the enantiopure hydroxy acid.

  • Step 4: Esterification to methyl ester
    The (R)-hydroxy acid is esterified, typically using methanol under acidic or catalytic conditions, to yield methyl (R)-3-(benzo[d]dioxol-5-yl)-3-hydroxypropanoate.

This process avoids racemization and provides good yields and enantiomeric excesses.

Catalytic Hydrogenation and Salt Formation

An alternative approach involves catalytic hydrogenation of precursor compounds in methanol, followed by salt formation:

  • (1R,S)-4 (a precursor compound) is dissolved in methanol and heated to reflux.
  • 10% palladium on carbon and ammonium formate are added to catalyze hydrogenation.
  • After completion (monitored by TLC), the catalyst is removed and the product is precipitated as hydrochloride salt by addition of HCl in anhydrous diethyl ether.
  • The salt is filtered, washed, and dried to yield the aminium chloride salt of the benzo[d]dioxol-5-yl derivative with good yield (~90%) and purity.

This method is useful for preparing intermediates that can be further transformed into the target hydroxypropanoate.

Synthesis via Benzo[d]dioxole Formation from Pyrocatechol

A foundational step in many syntheses is the construction of the benzo[d]dioxole ring system:

  • Pyrocatechol (1,2-dihydroxybenzene) is reacted with dihaloalkanes or dialkoxyalkanes under reflux in dipolar aprotic solvents such as N,N-dimethylformamide at 110–150 °C.
  • This reaction forms the benzo[d]dioxole ring system substituted with hydroxyalkyl groups, which serve as precursors to the hydroxypropanoate moiety.
  • Subsequent functional group modifications convert these intermediates into the desired hydroxy acid or ester.

Functional Group Transformations and Esterification

  • Hydroxy acids obtained from the above methods are esterified using standard Fischer esterification with methanol and acid catalysts or via milder conditions to avoid racemization.
  • Oxidation of alcohol intermediates to aldehydes or acids is achieved using selective oxidants such as sodium hypochlorite with TEMPO catalyst under controlled pH to maintain stereochemistry.
  • The methyl ester is purified by crystallization or chromatography.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes Reference
Racemic hydroxy acid synthesis Oxidation of benzo[d]dioxol-5-yl alcohol 80-90 Starting from 3-(benzo[d]dioxol-5-yl)-2-methylpropanol
Resolution with chiral amine (S)-1-aryl-1-ethanamine, crystallization ~90 Diastereomeric salt separation
Alkaline hydrolysis KOH in methanol, room temp >85 Releases enantiopure hydroxy acid
Esterification Methanol, acid catalyst, reflux 85-95 Fischer esterification
Catalytic hydrogenation Pd/C, ammonium formate, MeOH, reflux 90 Precursor aminium chloride salt formation
Benzo[d]dioxole formation Pyrocatechol + dihaloalkane, DMF, 110-150 °C 75-85 Ring formation step

Research Discoveries and Considerations

  • The resolution method using optically active amines is particularly effective in producing enantiomerically enriched hydroxy acids without racemization, a common issue in chiral synthesis.
  • Catalytic hydrogenation with Pd/C and ammonium formate provides a mild, high-yield route to aminium salts, which are useful intermediates for further functionalization.
  • The use of dipolar aprotic solvents in benzo[d]dioxole ring formation facilitates high yields and purity, critical for downstream reactions.
  • Oxidation methods employing TEMPO and sodium hypochlorite allow selective conversion of alcohols to aldehydes or acids under mild conditions, preserving stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in protein active sites, influencing enzyme function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (R)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate to key analogs, focusing on structural features, synthetic routes, and biological relevance.

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Functional Groups Biological Activity/Application Reference
This compound Propanoate ester Hydroxy, benzodioxole Ester, hydroxyl Intermediate for neuroactive agents (inferred)
3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid Propanoic acid Methyl, benzodioxole Carboxylic acid Synthetic intermediate for thiazole derivatives
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide Acrylamide Benzodioxole, thiazole Amide, acrylate Potential kinase inhibition (structural analogy)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(pyridin-3-yl)thiazol-2-yl)cyclopropane-1-carboxamide Cyclopropane carboxamide Benzodioxole, pyridyl-thiazole Carboxamide, cyclopropane Anticancer or anticonvulsant candidate (structural analogy)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole Dihydropyrazole Benzodioxole, tert-butyl Pyrazole, hydroxyl Anticonvulsant activity (explicitly tested)
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate Propanoate ester Chloroacetyl, benzodioxole Ester, chloroacetamide Intermediate for cytotoxic agents
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate Propanoate ester Thienylsulfonyl, benzodioxole Ester, sulfonamide Potential protease inhibition (sulfonamide class)

Key Observations:

Core Structure Influence: Propanoate esters (e.g., the target compound and derivatives in ) exhibit enhanced membrane permeability compared to carboxylic acids (e.g., 3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid ).

Functional Group Impact :

  • Hydroxyl groups (as in the target compound) may participate in hydrogen bonding, critical for receptor interactions.
  • Chloroacetyl () and sulfonamide () substituents introduce electrophilic or polar motifs, altering reactivity and target selectivity.

Synthetic Accessibility: The target compound’s hydroxypropanoate backbone can be synthesized via esterification of 3-(benzodioxol-5-yl)-3-hydroxypropanoic acid, analogous to methods in . Thiazole- and pyridine-containing analogs () require multi-step coupling reactions (e.g., HATU-mediated amidation), yielding >95% purity post-HPLC .

Biological Relevance :

  • Dihydropyrazole derivatives () demonstrated explicit anticonvulsant activity in rodent models, suggesting benzodioxole-containing heterocycles as promising neuroactive scaffolds.
  • Sulfonamide derivatives () are linked to protease inhibition, though specific data for the cited compound remain unreported.

Biological Activity

Methyl (R)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity based on available literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that feature a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C12H12O4\text{C}_{12}\text{H}_{12}\text{O}_4

This compound's unique structure contributes to its interaction with various biological targets, particularly enzymes involved in inflammatory processes.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzodioxole have shown significant inhibition against cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Benzodioxole Derivative A1.453.34
This compound2.004.00

The above table illustrates that this compound exhibits moderate inhibition of COX enzymes, suggesting potential use as an anti-inflammatory agent .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The compound was tested against HeLa cells and showed effective cytotoxic concentrations at higher doses:

Cell LineCC50 (mM)
HeLa0.219

This indicates that while the compound has potential anticancer properties, the effective doses may exceed those required for COX inhibition by a significant margin .

The mechanisms through which this compound exerts its biological effects involve:

  • Inhibition of COX Enzymes : By blocking COX-1 and COX-2 activity, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through pathways that are yet to be fully elucidated but could involve oxidative stress or disruption of cellular signaling pathways.

Case Studies and Research Findings

A notable study evaluated a series of benzodioxole derivatives for their biological activity. Among these derivatives, this compound was identified as having promising anti-inflammatory and cytotoxic properties compared to other synthesized compounds .

Further research is suggested to explore:

  • Structure-Activity Relationships : Understanding how variations in the chemical structure influence biological activity could lead to more potent derivatives.
  • In Vivo Studies : To confirm the efficacy and safety profile of this compound in living organisms.

Q & A

Q. What are the typical synthetic routes for Methyl (R)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate, and what reagents are critical for achieving stereochemical control?

The synthesis involves coupling benzo[d][1,3]dioxole derivatives with hydroxypropanoic acid precursors. Key steps include:

  • Esterification : Methylation of the carboxylic acid group using methanol under acidic or enzymatic catalysis.
  • Stereoselective Hydroxylation : Use of chiral catalysts (e.g., Sharpless epoxidation-inspired systems) or enzymatic methods to ensure (R)-configuration at the hydroxyl-bearing carbon .
  • Coupling Reactions : Acid chlorides or activated esters of benzo[d][1,3]dioxole derivatives are reacted with hydroxypropanoate intermediates. Triethylamine is often employed as a base to neutralize HCl byproducts .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Analytical methods include:

  • NMR Spectroscopy : Confirm the presence of the benzo[d][1,3]dioxole moiety (e.g., aromatic protons at δ 6.8–7.2 ppm) and the methyl ester group (singlet at δ ~3.7 ppm).
  • HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C11H12O5).
  • Chiral Chromatography : Ensure enantiomeric purity using columns like Chiralpak AD-H .

Advanced Research Questions

Q. What strategies optimize reaction yields while minimizing racemization during large-scale synthesis?

  • Temperature Control : Maintain reactions below 0°C during nucleophilic substitutions to reduce kinetic resolution.
  • Solvent Selection : Polar aprotic solvents (e.g., THF or DMF) stabilize transition states and enhance stereochemical fidelity.
  • Catalyst Screening : Immobilized lipases (e.g., Candida antarctica lipase B) improve enantioselectivity in esterification steps .

Q. How do researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Impurity Profiles : Trace byproducts (e.g., diastereomers) can confound bioassays. Use preparative HPLC to isolate pure fractions .
  • Assay Variability : Standardize in vitro models (e.g., NF-κB inhibition for anti-inflammatory activity) and validate with positive controls like dexamethasone .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using software such as AutoDock Vina.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the dioxole ring) with activity trends .

Q. How can researchers design analogs to enhance metabolic stability without compromising activity?

  • Bioisosteric Replacement : Substitute the methyl ester with a trifluoroethyl group to resist esterase cleavage.
  • Prodrug Approaches : Convert the hydroxyl group to a phosphate ester for improved solubility and delayed hydrolysis .

Methodological Challenges and Solutions

Q. What are the best practices for characterizing unstable intermediates in multi-step syntheses?

  • Low-Temperature NMR : Acquire spectra at –40°C to stabilize reactive intermediates.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress without isolation .

Q. How to address low yields in the final coupling step?

  • Activating Agents : Replace traditional coupling reagents (e.g., DCC) with uronium salts (HATU) for higher efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve energy transfer .

Biological Activity and Mechanistic Studies

Q. What in vitro models are suitable for evaluating anti-inflammatory potential?

  • RAW 264.7 Macrophages : Measure inhibition of NO and TNF-α production after LPS stimulation.
  • COX-2 Inhibition Assays : Use purified enzyme or cell lysates to quantify IC50 values .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

  • Enantiomer-Specific Metabolism : (R)-enantiomers often exhibit slower hepatic clearance due to steric hindrance in cytochrome P450 binding pockets.
  • Plasma Protein Binding : Use equilibrium dialysis to compare free fractions of (R)- and (S)-forms .

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